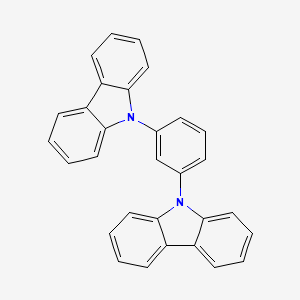










|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[CH:9]1[C:21]2[NH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1.C1O[CH2:38][CH2:37]OCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1Cl>[CH:2]1[C:3]2[N:20]([C:38]3[CH:37]=[CH:21][CH:9]=[C:10]([N:20]4[C:19]5[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=5[C:13]5[C:21]4=[CH:9][CH:10]=[CH:11][CH:12]=5)[CH:11]=3)[C:19]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC(=CC=C1)I
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
Cu
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtrated
|
|
Type
|
WASH
|
|
Details
|
The solid residues were carefully washed with THF
|
|
Type
|
CUSTOM
|
|
Details
|
Then, THF and 1,2-dichlorobenzene were evaporated from the combined filtration solution
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by recrystallization from acetone/methanol
|
|
Type
|
CUSTOM
|
|
Details
|
to give 47.0 g (75.7%)
|
|
Type
|
CUSTOM
|
|
Details
|
in yield
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC(=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |